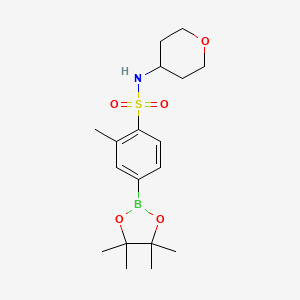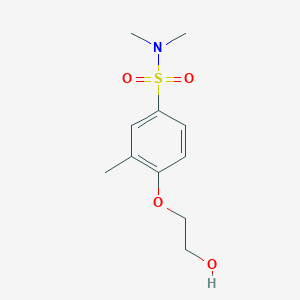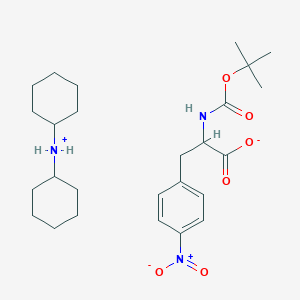
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is a chemical compound with the molecular formula C14H18N2O6·C12H23N and a molecular weight of 491.6 g/mol . It is primarily used in proteomics research and is not intended for diagnostic or therapeutic use . This compound is known for its role in peptide synthesis and other biochemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt typically involves the protection of the amino group of 4-nitro-L-phenylalanine with a tert-butyloxycarbonyl (Boc) group. The reaction conditions often include the use of dicyclohexylcarbodiimide (DCC) as a coupling agent and N-hydroxysuccinimide (NHS) to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are scaled up to accommodate larger quantities. These methods often involve automated synthesis equipment and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Common reagents include hydrogen gas with a palladium catalyst or other reducing agents like lithium aluminum hydride.
Substitution: Common reagents include trifluoroacetic acid (TFA) for Boc deprotection.
Major Products Formed
Oxidation: Formation of 4-amino-L-phenylalanine derivatives.
Reduction: Formation of 4-amino-L-phenylalanine.
Substitution: Formation of free amine derivatives.
Wissenschaftliche Forschungsanwendungen
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is widely used in scientific research, particularly in the fields of:
Chemistry: Used in peptide synthesis and as a building block for more complex molecules.
Biology: Utilized in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for potential therapeutic applications, although not used clinically.
Industry: Employed in the production of specialized biochemical reagents.
Wirkmechanismus
The mechanism of action of Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt involves its role as a protected amino acid derivative. The Boc group protects the amino group during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amine can participate in further chemical reactions, such as forming peptide bonds. The nitro group can also undergo reduction to form an amine, which can further interact with other molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Boc-N-methyl-4-nitro-L-phenylalanine dicyclohexylammonium salt: Similar in structure but contains a methyl group on the nitrogen atom.
Boc-4-nitro-L-phenylalanine: Lacks the dicyclohexylammonium salt component.
Uniqueness
Boc-4-nitro-L-phenylalanine dicyclohexylammonium salt is unique due to its specific combination of the Boc-protected amino acid and the dicyclohexylammonium salt. This combination provides stability and solubility advantages, making it particularly useful in peptide synthesis and other biochemical applications .
Eigenschaften
Molekularformel |
C26H41N3O6 |
|---|---|
Molekulargewicht |
491.6 g/mol |
IUPAC-Name |
dicyclohexylazanium;2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-nitrophenyl)propanoate |
InChI |
InChI=1S/C14H18N2O6.C12H23N/c1-14(2,3)22-13(19)15-11(12(17)18)8-9-4-6-10(7-5-9)16(20)21;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h4-7,11H,8H2,1-3H3,(H,15,19)(H,17,18);11-13H,1-10H2 |
InChI-Schlüssel |
LVBPPXVRTJXZEU-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)[N+](=O)[O-])C(=O)[O-].C1CCC(CC1)[NH2+]C2CCCCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[carbamoyl(methyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide](/img/structure/B13722628.png)
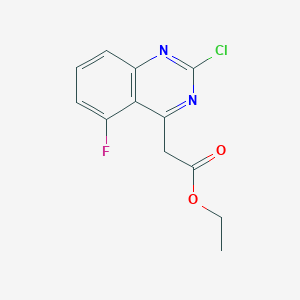
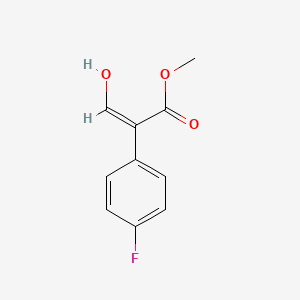
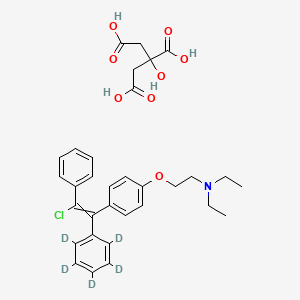

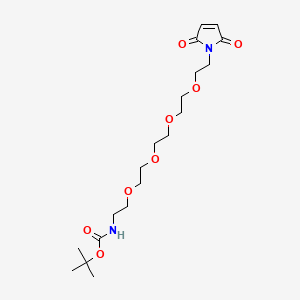
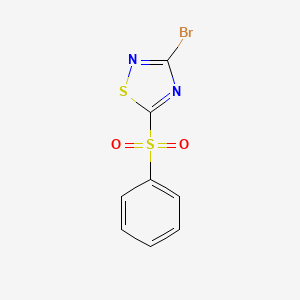


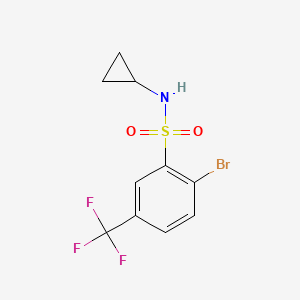
![4-{2-[(Biphenyl-2-yloxy)acetyl]hydrazinyl}-4-oxobutanoic acid](/img/structure/B13722717.png)
